1-(FURAN-2-CARBONYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-(FURAN-2-CARBONYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound featuring a piperidine ring substituted with furan-2-carbonyl and furan-2-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(FURAN-2-CARBONYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of Furan-2-Carbonyl Group: This step involves the acylation of the piperidine ring with furan-2-carbonyl chloride in the presence of a base such as triethylamine.
Attachment of Furan-2-Ylmethyl Group: The final step involves the alkylation of the nitrogen atom on the piperidine ring with furan-2-ylmethyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(FURAN-2-CARBONYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products
Oxidation: Furanones
Reduction: Alcohols
Substitution: Various substituted furans
Scientific Research Applications
1-(FURAN-2-CARBONYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(FURAN-2-CARBONYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The furan rings and piperidine moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(FURAN-2-CARBONYL)-PIPERIDINE-4-CARBOXAMIDE: Lacks the furan-2-ylmethyl group.
N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE: Lacks the furan-2-carbonyl group.
1-(THIOPHEN-2-CARBONYL)-N-[(THIOPHEN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE: Contains thiophene rings instead of furan rings.
Uniqueness
1-(FURAN-2-CARBONYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of both furan-2-carbonyl and furan-2-ylmethyl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its potential for diverse applications in various fields.
Properties
IUPAC Name |
1-(furan-2-carbonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-15(17-11-13-3-1-9-21-13)12-5-7-18(8-6-12)16(20)14-4-2-10-22-14/h1-4,9-10,12H,5-8,11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUZZVIBTGSACT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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